molecular formula C16H13N5O3 B2646908 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate CAS No. 860650-43-7

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate

Cat. No. B2646908
CAS RN: 860650-43-7
M. Wt: 323.312
InChI Key: WZIMDGXDECCUTM-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold that has found numerous applications in medicinal chemistry . It’s isoelectronic with purines, and depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP compounds often involves the reaction of an ester with hydrazine hydrate to give the corresponding hydrazides .


Molecular Structure Analysis

The molecular structure of TP compounds can be analyzed using X-ray powder diffraction (XRD) data .


Chemical Reactions Analysis

The electroreduction of TP compounds can result in the formation of a dianion radical .


Physical And Chemical Properties Analysis

The physical and chemical properties of TP compounds can be computed using tools like PubChem . For example, the molecular weight of a TP compound can be computed .

Scientific Research Applications

Synthesis and Structural Characterization

This compound, like its analogs, is often synthesized through condensation reactions and characterized using various spectroscopic techniques. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction and characterized using X-ray single crystal diffraction and spectroscopic techniques. The study highlighted the antibacterial activity of the compound against Gram-positive and Gram-negative microbial strains, indicating its potential application in developing new antibacterial agents (Lahmidi et al., 2019).

Antibacterial Activity

Research has demonstrated that triazolo[1,5-a]pyrimidine derivatives exhibit antibacterial activity. One study synthesized a series of these compounds, revealing promising antimicrobial activity against various microbial strains, suggesting their potential as novel antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antioxidant Activity

Compounds containing the triazolo[1,5-a]pyrimidine moiety have also been evaluated for their antioxidant properties. For example, a study investigated the antioxidant properties of Cu(II) coordination complexes derived from a triazolo[1,5-a]pyrimidine derivative, suggesting the potential application of these compounds as antioxidants (Chkirate et al., 2020).

Antiproliferative and Apoptotic Activities

Some triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and apoptotic inducing activities. A study demonstrated that these compounds exhibit significant cytotoxicity against human cancer cell lines, suggesting their potential use in cancer therapy (Kamal et al., 2020).

Antituberculous Activity

Structural analogs of triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their tuberculostatic activity. This research suggests the potential application of these compounds in the development of new antituberculous agents (Titova et al., 2019).

Mechanism of Action

TP compounds have been used as anticancer agents via the suppression of the ERK signaling pathway .

Future Directions

TP compounds have shown promise in various areas of drug design, and future research may continue to explore their potential applications .

properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-10-13(14(22)21-16(20-10)18-9-19-21)6-7-24-15(23)12-4-2-11(8-17)3-5-12/h2-5,9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIMDGXDECCUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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